Octyl [2-(trifluoromethyl)phenyl] ether solubility data
Octyl [2-(trifluoromethyl)phenyl] ether solubility data
An In-Depth Technical Guide to the Physicochemical Properties and Solubility Determination of Octyl [2-(trifluoromethyl)phenyl] ether
Introduction
Octyl [2-(trifluoromethyl)phenyl] ether, identified by its IUPAC name 1-octoxy-2-(trifluoromethyl)benzene, is a halogenated aromatic ether.[1] Its molecular architecture, comprising a lipophilic octyl chain, a rigid phenyl ring, and a potent electron-withdrawing trifluoromethyl (TFM) group, places it at the intersection of industrial chemistry and pharmaceutical research. The TFM group is a cornerstone in medicinal chemistry, known for enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates. Related trifluoromethylphenoxy structures are integral to psychotropic drugs that act as specific serotonin reuptake inhibitors.[2] Furthermore, the broader class of octylphenyl ethers serves as nonionic surfactants and emulsifiers, critical for solubilizing complex biological molecules like membrane proteins.[3]
Despite its relevance, publicly available experimental data on the solubility of Octyl [2-(trifluoromethyl)phenyl] ether is scarce. Physicochemical parameters, particularly solubility, are fundamental to any compound's application, dictating its behavior in various media and governing its formulation, bioavailability, and environmental fate. The high calculated lipophilicity of this molecule suggests that it is poorly soluble in aqueous media, presenting a significant challenge for its application in biological systems.
This technical guide provides a comprehensive overview of the known physicochemical properties of Octyl [2-(trifluoromethyl)phenyl] ether. More importantly, it outlines a robust, self-validating experimental protocol for the precise determination of its equilibrium solubility, empowering researchers to generate the critical data needed for drug development and advanced materials science.
Section 1: Physicochemical Profile
Understanding the inherent properties of a molecule is the first step in predicting its behavior. The data for Octyl [2-(trifluoromethyl)phenyl] ether, compiled from chemical databases and computational models, points toward a compound with pronounced hydrophobicity.
| Property | Value | Source |
| IUPAC Name | 1-octoxy-2-(trifluoromethyl)benzene | PubChem[1] |
| CAS Number | 155056-55-6 | LocalPharmaGuide, PubChem[1][4] |
| Molecular Formula | C₁₅H₂₁F₃O | LocalPharmaGuide, PubChem[1][4] |
| Molecular Weight | 274.32 g/mol | LocalPharmaGuide, PubChem[1][4] |
| Calculated XLogP3 | 6.2 | PubChem[1] |
| Density | 1.06 g/mL at 20 °C | LocalPharmaGuide[4] |
| Refractive Index | n20/D 1.456 | LocalPharmaGuide[4] |
The most telling parameter in this table is the Calculated XLogP3 of 6.2 .[1] This value, representing the logarithm of the octanol/water partition coefficient, indicates extreme lipophilicity. Compounds with a logP greater than 5 are generally considered to have very low aqueous solubility and high membrane permeability. This single parameter underscores the necessity of precise experimental solubility determination, as computational models alone are insufficient for formulation and development decisions.
Section 2: Rationale for a Standardized Solubility Protocol
Given the absence of published experimental solubility data, a standardized and universally accepted method is required to generate reliable and reproducible results. For poorly soluble compounds, the shake-flask method is the undisputed gold standard for determining thermodynamic equilibrium solubility.[5][6] This method is superior to kinetic or high-throughput screening approaches because it measures the true equilibrium state between the dissolved solute and the undissolved solid phase, providing a definitive solubility value under specific conditions (e.g., solvent, temperature).
The causality behind choosing this method lies in its robustness. It is designed to overcome common challenges associated with hydrophobic compounds, such as slow dissolution rates and the tendency to form supersaturated solutions.[5] By ensuring a sufficiently long equilibration time and the persistent presence of excess solid, the shake-flask method guarantees that the measured concentration represents the true saturation point.
Section 3: Experimental Protocol for Equilibrium Solubility Determination
This section provides a detailed, step-by-step methodology for determining the solubility of Octyl [2-(trifluoromethyl)phenyl] ether in various solvents.
Figure 1: Experimental workflow for the shake-flask solubility assay.
Materials and Reagents
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Octyl [2-(trifluoromethyl)phenyl] ether (≥98% purity)
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Solvents of interest (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)
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HPLC-grade Acetonitrile and Water
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Formic Acid or Trifluoroacetic Acid (for mobile phase)
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2 mL glass vials with screw caps
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Orbital shaker with temperature control
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Benchtop centrifuge
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Calibrated pipettes
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HPLC system with UV detector
Step-by-Step Methodology
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Preparation of Saturated Solution:
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Add an excess amount of Octyl [2-(trifluoromethyl)phenyl] ether to a 2 mL glass vial. An excess is visually confirmed by the presence of undissolved material at the bottom of the vial. A starting point of ~5 mg is typically sufficient.
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Causality: Adding a clear excess ensures that the solvent becomes saturated and that an equilibrium can be established between the solid and dissolved states.[5]
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Accurately pipette a known volume (e.g., 1 mL) of the desired solvent into the vial.
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Seal the vial securely to prevent solvent evaporation.
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Prepare at least three replicate vials for each solvent to ensure statistical validity.[7]
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-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.
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Causality: Continuous agitation facilitates the dissolution process, while the extended timeframe is critical for the system to reach thermodynamic equilibrium, especially for poorly soluble compounds.[6] A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
-
Phase Separation:
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After equilibration, visually confirm that a solid precipitate remains in each vial.[5] If no solid is present, the compound is fully soluble at that concentration, and the experiment must be repeated with more solute.
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Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
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Causality: Centrifugation is a reliable method to separate the solid and liquid phases without the risk of solute adsorption that can occur with filtration.[6]
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Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the pellet.
-
-
Quantification by HPLC:
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Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of a previously established calibration curve.
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Analyze the diluted sample using a validated reverse-phase HPLC method (e.g., C18 column) with UV detection at a suitable wavelength.
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Calculate the concentration of the dissolved compound in the supernatant by comparing its peak area to the standard curve.
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Back-calculate the original concentration in the undiluted supernatant to determine the solubility.
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Section 4: Self-Validation and Trustworthiness
The integrity of the generated data relies on a self-validating protocol. The following checks are mandatory to ensure trustworthiness:
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Confirmation of Equilibrium: To verify that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 36h, and 48h). The solubility value should remain constant across the later time points, indicating a stable plateau has been reached.[6]
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Verification of Solid Phase: The presence of undissolved solid at the end of the experiment is a non-negotiable checkpoint. It is the only visual confirmation that the solution is indeed saturated.[5]
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Reproducibility: The protocol's reliability is confirmed by achieving consistent results across a minimum of three independent replicates. The relative standard deviation (RSD) should ideally be below 10%.[7]
Conclusion
Octyl [2-(trifluoromethyl)phenyl] ether is a molecule of significant interest due to its structural relation to compounds used in both pharmaceutical and industrial applications. Its predicted high lipophilicity presents a classic challenge in drug development and formulation science. While computational tools provide valuable initial estimates, they cannot replace high-quality experimental data.
The standardized shake-flask protocol detailed in this guide provides a robust, reliable, and scientifically sound framework for determining the equilibrium solubility of this compound. By adhering to the principles of ensuring equilibrium, confirming the presence of a solid phase, and ensuring reproducibility, researchers can generate the authoritative data required for informed decision-making in their research and development pipelines.
References
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Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: National Institutes of Health (NIH) URL: [Link]
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Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
- Title: Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates Source: Google Patents URL
-
Title: OCTYL [2-(TRIFLUOROMETHYL)PHENYL] ETHER | C15H21F3O Source: Local Pharma Guide URL: [Link]
-
Title: Octyl [2-(trifluoromethyl)phenyl] ether | C15H21F3O | CID 4357886 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: National Institutes of Health (NIH) URL: [Link]
-
Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]
-
Title: What Is Polyethylene Glycol Octylphenyl Ether Used For? Source: YouTube (Chemistry For Everyone) URL: [Link]
Sources
- 1. Octyl [2-(trifluoromethyl)phenyl] ether | C15H21F3O | CID 4357886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CAS NO. 155056-55-6 | OCTYL [2-(TRIFLUOROMETHYL)PHENYL] ETHER | C15H21F3O [localpharmaguide.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
